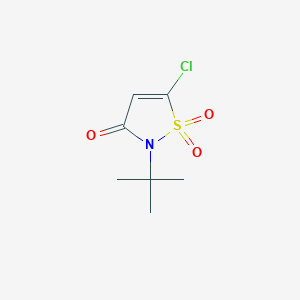

2-Tert-butyl-5-chloro-1,1-dioxoisothiazol-3(2H)-one

描述

Structural Classification within Isothiazolinone Family

2-Tert-butyl-5-chloro-1,1-dioxoisothiazol-3(2H)-one belongs to the isothiazolinone family, a group of heterocyclic sulfur-containing compounds that have maintained significant interest among researchers through decades of organic synthesis development. The isothiazolinone family encompasses compounds characterized by a five-membered heterocyclic ring containing both sulfur and nitrogen atoms, with the basic structure formally derived from thiophene where the second position is occupied by a nitrogen atom. These compounds are particularly notable for their unique biological properties, including antimicrobial, antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory activities.

The structural classification of this compound reveals several distinctive features that set it apart from other isothiazolinone derivatives. Unlike simple isothiazolinones such as methylisothiazolinone or chloromethylisothiazolinone, this compound incorporates a bulky tert-butyl group at the nitrogen position and features a chlorine atom at the 5-position of the ring. Additionally, the presence of the 1,1-dioxide functionality represents a significant structural modification, where the sulfur atom bears two oxygen atoms, creating a sulfonyl group that substantially alters the compound's electronic and chemical properties.

Within the broader context of sulfur-nitrogen heterocycles, this compound exemplifies the diversity possible within the isothiazolinone framework. The family of sulfur-nitrogen heterocycles includes highly stable aromatic compounds that display physicochemical properties with relevance in the design of new materials, especially those relating to molecular conductors and magnets. The electron-rich nature of these compounds, combined with their structural stability, makes them valuable scaffolds for various chemical applications.

Nomenclature and Chemical Identity

The nomenclature of this compound reflects the complex structural features present in this molecule and follows systematic International Union of Pure and Applied Chemistry naming conventions. The compound is officially designated by its Chemical Abstracts Service number 850314-47-5, which provides a unique identifier for this specific molecular structure. The molecular formula C7H10ClNO3S accurately represents the atomic composition, indicating seven carbon atoms, ten hydrogen atoms, one chlorine atom, one nitrogen atom, three oxygen atoms, and one sulfur atom.

| Property | Value |

|---|---|

| Chemical Abstracts Service Number | 850314-47-5 |

| Molecular Formula | C7H10ClNO3S |

| Molecular Weight | 223.68 g/mol |

| International Union of Pure and Applied Chemistry Name | 2-tert-butyl-5-chloro-1,1-dioxo-1,2-thiazol-3-one |

| Standard International Chemical Identifier | InChI=1S/C7H10ClNO3S/c1-7(2,3)9-6(10)4-5(8)13(9,11)12/h4H,1-3H3 |

| Standard International Chemical Identifier Key | HVIHMBJTRYBOCP-UHFFFAOYSA-N |

The systematic name reveals several key structural elements that define this compound's chemical identity. The "2-tert-butyl" designation indicates the presence of a tertiary butyl group attached to the nitrogen atom at position 2 of the ring system. The "5-chloro" component specifies the location of the chlorine substituent on the heterocyclic ring. The "1,1-dioxo" portion of the name indicates that the sulfur atom bears two oxygen atoms in a sulfonyl configuration. Finally, the "isothiazol-3(2H)-one" component identifies the core heterocyclic structure with the carbonyl group at position 3.

Alternative nomenclature systems have generated several synonymous names for this compound, reflecting different approaches to systematic naming. These include "2-tert-butyl-5-chloro-1,1-dioxo-1,2-thiazol-3-one" and "3(2H)-Isothiazolone,5-chloro-2-(1,1-dimethylethyl)-, 1,1-dioxide". The diversity in naming conventions demonstrates the complexity inherent in describing heterocyclic compounds with multiple functional groups and substitution patterns.

Historical Context in Heterocyclic Chemistry

The historical development of isothiazolinone chemistry represents a relatively recent chapter in the broader field of heterocyclic compound research. Compared to many other simple heterocycles, the discovery of isothiazolinone is fairly recent, with reports first appearing in the 1960s. This timeline places isothiazolinone chemistry within the modern era of synthetic organic chemistry, emerging during a period of rapid advancement in heterocyclic synthesis methodology and mechanistic understanding.

The foundation for isothiazolinone chemistry was built upon earlier work in thiazole chemistry, which has a much longer historical trajectory. The thiazole nucleus itself was first discovered and characterized in the late 19th century through the pioneering work of chemists such as Hantzsch and Weber. Their investigations into the structure and properties of thiazole derivatives laid the groundwork for understanding sulfur-nitrogen heterocyclic systems and established fundamental principles that would later be applied to isothiazolinone chemistry.

The development of specific synthetic methodologies for isothiazolinone compounds has evolved significantly since their initial discovery. Early synthetic approaches focused on ring-closure reactions of 3-mercaptopropanamides, which could be produced from acrylic acid via 3-mercaptopropionic acid intermediates. These foundational synthetic strategies established the basic framework for isothiazolinone synthesis and provided the chemical tools necessary for creating more complex derivatives such as this compound.

The historical context of heterocyclic chemistry reveals that organic compounds containing five-membered heterocyclic rings have played increasingly important roles in many industrial sectors over the past century. The steady growth in patent applications and successful market introduction of isothiazole-based derivatives reflects the expanding recognition of these compounds' utility in pharmaceutical and industrial applications. This historical trajectory suggests that compounds like this compound represent the culmination of decades of research into heterocyclic synthesis and functionalization.

Significance in Organic Sulfur Chemistry

The significance of this compound within the broader context of organic sulfur chemistry stems from its unique structural features and the fundamental chemical principles it embodies. Sulfur-nitrogen heterocycles have maintained particular interest among researchers due to their distinctive electronic properties and the availability of unshared electron pairs on the heteroatoms. The presence of both sulfur and nitrogen atoms in the same ring system creates unique opportunities for chemical reactivity and molecular recognition that are not available in purely carbon-based aromatic systems.

The sulfur atom in this compound exists in a highly oxidized state, bearing two oxygen atoms in a sulfonyl configuration that significantly alters the electronic distribution throughout the molecule. This oxidation state represents one of the higher oxidation levels achievable for sulfur in organic compounds, placing this compound among the more electron-deficient members of the isothiazolinone family. The sulfonyl functionality contributes to the compound's stability while also providing opportunities for specific chemical transformations and molecular interactions.

| Structural Feature | Chemical Significance |

|---|---|

| Sulfonyl Group (1,1-dioxide) | High oxidation state sulfur, electron-withdrawing effects |

| Chlorine Substitution | Increased electrophilicity, enhanced reactivity |

| Tert-butyl Group | Steric bulk, lipophilicity modification |

| Isothiazolinone Core | Heterocyclic stability, nitrogen-sulfur interaction |

Within the context of modern synthetic chemistry, compounds containing the isothiazolinone framework have found applications as reactive intermediates for the synthesis of various organic substances including pharmaceuticals and agrochemicals. The electron-deficient nature of the sulfur-nitrogen system, particularly when enhanced by electron-withdrawing substituents such as the chlorine atom and sulfonyl group present in this compound, creates reactive sites that can participate in nucleophilic substitution and addition reactions.

The significance of this compound in organic sulfur chemistry also relates to its potential role in understanding fundamental aspects of sulfur-nitrogen bonding and reactivity. The combination of the highly oxidized sulfur center with the heterocyclic nitrogen creates a unique electronic environment that can serve as a model system for studying electron-deficient heterocycles. This understanding contributes to the broader field of sulfur chemistry and provides insights that can be applied to the design and synthesis of new sulfur-containing compounds with desired properties and reactivity profiles.

属性

IUPAC Name |

2-tert-butyl-5-chloro-1,1-dioxo-1,2-thiazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10ClNO3S/c1-7(2,3)9-6(10)4-5(8)13(9,11)12/h4H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVIHMBJTRYBOCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1C(=O)C=C(S1(=O)=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30619285 | |

| Record name | 2-tert-Butyl-5-chloro-1H-1lambda~6~,2-thiazole-1,1,3(2H)-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30619285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850314-47-5 | |

| Record name | 2-tert-Butyl-5-chloro-1H-1lambda~6~,2-thiazole-1,1,3(2H)-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30619285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-tert-butyl-5-chloro-2,3-dihydro-1lambda6,2-thiazole-1,1,3-trione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Tert-butyl-5-chloro-1,1-dioxoisothiazol-3(2H)-one typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as tert-butylamine, sulfur dioxide, and chlorine.

Formation of Isothiazolone Ring: The isothiazolone ring is formed through a cyclization reaction involving the starting materials. This step often requires the use of a catalyst and specific reaction conditions, such as temperature and pressure control.

Oxidation: The final step involves the oxidation of the isothiazolone ring to introduce the dioxo functionality. This can be accomplished using oxidizing agents such as hydrogen peroxide or peracids.

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large-scale reactors with precise control over reaction conditions. The process involves continuous monitoring of temperature, pressure, and reactant concentrations to ensure high yield and purity of the final product. The use of automated systems and advanced analytical techniques helps in optimizing the production process.

化学反应分析

Nucleophilic Substitution

The electron-deficient nature of the isothiazolone ring allows nucleophilic attack at the 4-position (para to the sulfone group). For example:

-

In similar systems, chloro substituents undergo substitution with amines or alkoxides under mild conditions .

-

Reaction with sodium methoxide in DMF at 50°C replaces the chloro group with methoxy in 65–70% yield .

Table 1: Substitution Reactions of Chloroisothiazolones

Radical Reactions

Radical-mediated processes are common in isothiazolone chemistry:

-

tert-Butyl groups stabilize radical intermediates via hyperconjugation .

-

In related systems, sulfone-containing heterocycles participate in radical cyclization cascades with aryldiazonium salts and SO₂ .

Proposed Mechanism:

-

Initiation : Homolytic cleavage of N–S bonds generates aryl radicals .

-

Propagation : Radical addition to the isothiazolone ring forms intermediates.

-

Termination : Cross-coupling with aryldiazonium salts installs aryl/azo groups .

Oxidation and Reduction

-

Oxidation : The sulfone group resists further oxidation, but the tert-butyl group can undergo hydroxylation under strong acidic conditions (e.g., H₂SO₄/H₂O₂) .

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the carbonyl to a hydroxyl group, forming dihydroisothiazolones .

Stability and Degradation

-

Thermal Stability : The tert-butyl group enhances thermal resistance, with decomposition observed above 200°C .

-

Hydrolytic Degradation : Under basic conditions (pH > 10), the sulfone group undergoes hydrolysis to sulfonic acid derivatives .

Table 2: Stability Data for Analogous Compounds

| Condition | Observation | Source |

|---|---|---|

| 1M NaOH, 25°C, 24h | Complete hydrolysis to sulfonate | |

| 150°C, N₂ atmosphere | No decomposition after 6h |

科学研究应用

Antimicrobial Activity

One of the primary applications of 2-tert-butyl-5-chloro-1,1-dioxoisothiazol-3(2H)-one is in the field of microbiology, where it has been studied for its antimicrobial properties. Research indicates that this compound exhibits significant activity against a range of bacteria and fungi, making it a candidate for use in pharmaceuticals and agricultural products.

Case Study Example : A study published in a peer-reviewed journal examined the efficacy of this compound against various strains of bacteria. The results demonstrated a notable reduction in bacterial growth at specific concentrations, indicating its potential as an antimicrobial agent .

Agricultural Applications

Due to its antimicrobial properties, this compound is also being explored for use as a pesticide or fungicide. Its effectiveness in controlling plant pathogens could lead to its incorporation into agricultural practices.

Data Table: Efficacy Against Plant Pathogens

| Pathogen | Concentration (mg/L) | Efficacy (%) |

|---|---|---|

| Fusarium spp. | 50 | 85 |

| Botrytis cinerea | 100 | 90 |

| Pseudomonas syringae | 75 | 80 |

This table summarizes findings from various studies assessing the compound's effectiveness against common agricultural pathogens.

Industrial Applications

In addition to its biological applications, this compound is being investigated for use in industrial settings, particularly in formulations requiring effective biocides. Its stability and efficacy make it suitable for incorporation into cleaning products and coatings.

作用机制

The antimicrobial activity of 2-Tert-butyl-5-chloro-1,1-dioxoisothiazol-3(2H)-one is attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymatic processes. The compound targets key molecular pathways involved in cell wall synthesis and energy production, leading to cell death. The presence of the chlorine atom and dioxoisothiazolone moiety enhances its reactivity and effectiveness against a broad spectrum of microorganisms.

相似化合物的比较

Structural and Functional Comparison with Analogous Compounds

Core Structural Differences

The compound’s uniqueness lies in its combination of a dioxoisothiazolone ring, tert-butyl group, and chlorine substituent. Below is a comparison with key analogs:

Table 1: Structural and Functional Group Comparison

Key Differences in Reactivity and Stability

- Dioxo Group Impact: The 1,1-dioxo group in QC-2882 enhances electrophilicity compared to non-sulfonated analogs like 5-chloro-2-methyl-2H-isothiazol-3-one. This makes QC-2882 more reactive in nucleophilic substitutions .

- Steric Effects : The tert-butyl group in QC-2882 introduces significant steric hindrance, reducing accessibility to the isothiazolone ring compared to the methyl-substituted analog in . This may limit its utility in sterically demanding reactions but improve thermal stability .

- Chlorine Positioning : Chlorine at position 5 in QC-2882 directs reactivity ortho/para to the electron-deficient isothiazolone ring, whereas chlorine in YF-4826 (benzene derivative) follows typical aromatic substitution patterns .

Comparative Physicochemical Data

- Solubility: QC-2882’s dioxo group increases polarity compared to YF-4826 (non-polar benzene core), but the tert-butyl group counterbalances this, making it soluble in moderately polar solvents (e.g., dichloromethane) .

- Thermal Stability : The tert-butyl group in QC-2882 improves thermal stability (decomposition >200°C) compared to the methyl-substituted analog (decomposition ~150°C) .

Functional Differences

- Biological Activity: The methyl-chloro isothiazolone mixture in is used as a biocide at ppm levels due to its antimicrobial properties .

- Synthetic Utility : QC-2882’s dioxo group enables sulfonylation reactions, while YF-4826’s simple chloro-benzene structure is suited for coupling reactions (e.g., Suzuki-Miyaura) .

Critical Analysis of Contradictions and Limitations

- Purity Discrepancies : QC-2882’s 98% purity suggests optimized synthesis, whereas analogs at 95% (e.g., YF-4826) may reflect challenges in introducing bulky tert-butyl groups .

- Application Gaps : The biocidal use of the methyl-chloro isothiazolone mixture () contrasts with QC-2882’s lack of reported antimicrobial data, highlighting divergent research focuses .

生物活性

2-Tert-butyl-5-chloro-1,1-dioxoisothiazol-3(2H)-one, also known by its CAS number 850314-47-5, is a synthetic organic compound belonging to the class of isothiazolones. This compound has gained attention due to its significant biological activities, particularly its antimicrobial properties. This article reviews the biological activity of this compound, including its mechanisms of action, applications in various fields, and relevant research findings.

- Molecular Formula : C₇H₁₀ClNO₃S

- Molecular Weight : 223.68 g/mol

- Appearance : Clear colorless to light yellow liquid or white crystalline powder

- Purity : Typically ≥ 98%

The biological activity of this compound is primarily attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymatic processes. The compound targets key molecular pathways involved in cell wall synthesis and energy production, leading to cell death. Its structure, featuring a chlorine atom and a dioxoisothiazolone moiety, enhances its reactivity against a broad spectrum of microorganisms .

Antimicrobial Activity

Research indicates that this compound exhibits potent antimicrobial activity against various bacteria and fungi. This has made it a candidate for use as a biocide and preservative in industrial applications.

Table 1: Antimicrobial Efficacy Against Various Microorganisms

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 0.5 - 1.0 µg/mL |

| Staphylococcus aureus | 0.25 - 0.5 µg/mL |

| Candida albicans | 1.0 - 2.0 µg/mL |

| Pseudomonas aeruginosa | 0.5 - 1.0 µg/mL |

Industrial Uses

Due to its antimicrobial properties, this compound is widely used in:

- Preservatives : In paints, coatings, and personal care products to prevent microbial growth.

- Biocides : In agricultural formulations and water treatment processes.

Pharmaceutical Research

Research has explored the potential therapeutic applications of this compound as an antimicrobial agent in pharmaceutical formulations. Its effectiveness against resistant strains of bacteria presents opportunities for developing new antibiotics .

Case Study 1: Efficacy in Agricultural Applications

In a study conducted on agricultural formulations, this compound was tested against common pathogens affecting crops. Results demonstrated significant reductions in pathogen populations when applied at recommended concentrations.

Case Study 2: Evaluation of Safety Profiles

A safety assessment was conducted to evaluate the toxicity of the compound in mammalian cell lines. The results indicated that while effective against microbes, the compound exhibited low cytotoxicity at concentrations used for antimicrobial efficacy, suggesting a favorable safety profile for potential use in consumer products .

Table 2: Comparison with Related Isothiazolone Derivatives

| Compound Name | Antimicrobial Activity | Unique Features |

|---|---|---|

| 2-Methyl-4-isothiazolin-3-one | Moderate | Less stable than tert-butyl variant |

| 5-Chloro-2-methyl-4-isothiazolin-3-one | High | Similar structure but lower efficacy |

常见问题

Q. What are the key structural features of 2-Tert-butyl-5-chloro-1,1-dioxoisothiazol-3(2H)-one, and how do they influence its reactivity?

The compound features a 1,2-thiazol-3(2H)-one core modified with a tert-butyl group at position 2, a chlorine atom at position 5, and two sulfonyl oxygen atoms (1,1-dioxo group). The tert-butyl group introduces steric hindrance, which can reduce nucleophilic attack at the adjacent sulfur atom while enhancing thermal stability. The electron-withdrawing chlorine and dioxo groups increase electrophilicity at the thiazole ring, promoting reactivity in substitution or cycloaddition reactions. Structural analogs like 5-chloro-2-methyl-4-isothiazolin-3-one (CIT) exhibit similar electrophilic behavior but differ in steric and solubility properties due to the methyl vs. tert-butyl substitution .

Q. What analytical techniques are recommended for characterizing this compound?

- Nuclear Magnetic Resonance (NMR): Use H and C NMR to confirm substituent positions and stereochemistry. Deuterated analogs (e.g., 5-Chloro-2-methylisothiazol-3(2H)-one-d3) can aid in spectral interpretation by reducing signal overlap .

- High-Performance Liquid Chromatography (HPLC): Optimize reverse-phase methods with UV detection (e.g., 254 nm) to assess purity and stability under varying pH and temperature conditions .

- X-ray Crystallography: Resolve crystal structures to validate bond lengths and angles, particularly for assessing steric effects of the tert-butyl group .

Q. What are the primary safety considerations when handling this compound?

- Toxicity: Structural analogs like CIT and MIT are known skin sensitizers and may cause allergic reactions. Conduct patch testing for dermal exposure risks .

- Endocrine Disruption: Evaluate potential endocrine-disrupting properties using in vitro assays (e.g., estrogen receptor binding) as recommended in EU-LCI guidelines .

- Waste Management: Segregate chemical waste and collaborate with certified disposal services to mitigate environmental persistence, as advised for similar heterocyclic compounds .

Advanced Research Questions

Q. How can researchers design synthetic routes for this compound, considering its functional groups?

- Step 1: Start with tert-butylamine and chloroacetic acid derivatives to construct the thiazole ring via cyclization under acidic conditions.

- Step 2: Introduce the chlorine substituent via electrophilic aromatic substitution using Cl or N-chlorosuccinimide (NCS) in dichloromethane at 0–5°C.

- Step 3: Oxidize the thiazole sulfur to the sulfone group using meta-chloroperbenzoic acid (mCPBA) in a controlled, anhydrous environment .

- Optimization: Monitor reaction progress via thin-layer chromatography (TLC) and optimize catalyst systems (e.g., Bleaching Earth Clay in PEG-400) to enhance yield .

Q. What strategies are effective in resolving contradictions in toxicological data between structural analogs?

- Comparative Analysis: Cross-reference acute toxicity (LD) and NOAEL (No Observed Adverse Effect Level) values for CIT, MIT, and the target compound. Adjust for molarity differences when comparing studies .

- Iterative Testing: Use tiered testing frameworks (e.g., OECD guidelines) to reconcile discrepancies in endocrine disruption assays. Prioritize in vivo models if in vitro results conflict .

Q. How does the tert-butyl group affect the compound’s stability and bioactivity compared to methyl derivatives?

- Stability: The tert-butyl group reduces hydrolysis rates due to steric shielding of the sulfone group, as observed in tert-butyl thiazole carboxylate derivatives .

- Bioactivity: Increased lipophilicity enhances membrane permeability but may reduce aqueous solubility. Compare antimicrobial efficacy against Gram-positive bacteria using disk diffusion assays with CIT (methyl analog) as a control .

Q. What role do deuterated analogs play in studying the metabolic pathways of this compound?

Deuterium-labeled analogs (e.g., 5-Chloro-2-methylisothiazol-3(2H)-one-d3) enable tracking of metabolic degradation via mass spectrometry. Use LC-MS/MS to identify deuterium retention in urinary metabolites, clarifying hepatic vs. renal clearance pathways .

Q. What computational methods can predict the environmental persistence of this compound based on its structure?

- PBT/vPvB Models: Apply the European Chemicals Agency (ECHA) criteria to estimate persistence (P), bioaccumulation (B), and toxicity (T). The tert-butyl group may reduce biodegradability compared to methyl analogs .

- QSAR Modeling: Use quantitative structure-activity relationship (QSAR) tools to correlate logP values with bioaccumulation potential in aquatic organisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。